molecular formula C6H14ClNO B13888576 (3-Methylpyrrolidin-2-yl)methanol;hydrochloride

(3-Methylpyrrolidin-2-yl)methanol;hydrochloride

Cat. No.: B13888576
M. Wt: 151.63 g/mol
InChI Key: LJVDCHZGALIYPV-UHFFFAOYSA-N
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Description

(3-Methylpyrrolidin-2-yl)methanol hydrochloride is a pyrrolidine derivative characterized by a methyl group at the 3-position and a hydroxymethyl group at the 2-position of the pyrrolidine ring, forming a hydrochloride salt. This structure enhances its solubility in polar solvents like methanol and water, making it suitable for pharmaceutical and synthetic applications . The stereochemistry and substitution pattern influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(3-methylpyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-6(5)4-8;/h5-8H,2-4H2,1H3;1H

InChI Key

LJVDCHZGALIYPV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC1CO.Cl

Origin of Product

United States

Preparation Methods

Reduction of 2-Methylpyrrolidine-2-carboxaldehyde

Overview:
The most common laboratory synthesis of (3-Methylpyrrolidin-2-yl)methanol hydrochloride involves the reduction of 2-methylpyrrolidine-2-carboxaldehyde (a ketone or aldehyde precursor) to the corresponding alcohol, followed by conversion to the hydrochloride salt.

Reaction Scheme:
$$
\text{2-Methylpyrrolidine-2-carboxaldehyde} \xrightarrow[\text{solvent}]{\text{NaBH}_4} \text{(3-Methylpyrrolidin-2-yl)methanol} \xrightarrow[\text{HCl}]{\text{acidification}} \text{(3-Methylpyrrolidin-2-yl)methanol hydrochloride}
$$

Key Conditions:

Parameter Condition
Reducing agent Sodium borohydride (NaBH4)
Solvent Methanol (anhydrous)
Temperature 0°C to room temperature
Reaction time Several hours (e.g., 3–24 h)
Salt formation Treatment with hydrochloric acid

Details:

  • The aldehyde is dissolved in methanol under an inert atmosphere and cooled to 0°C.
  • Sodium borohydride is added portionwise to control gas evolution and ensure complete reduction.
  • After reaction completion, the mixture is quenched with saturated ammonium chloride solution, extracted, and concentrated.
  • The free base is then treated with hydrochloric acid to yield the hydrochloride salt, which can be isolated by crystallization.
  • This method typically yields high purity product with good stereochemical control when chiral precursors or catalysts are used.

Catalytic Hydrogenation of Precursors

Overview:
An industrially scalable method involves catalytic hydrogenation of pyrrolidine derivatives or related precursors under controlled pressure and temperature.

Reaction Conditions:

Parameter Condition
Catalyst Palladium on carbon (Pd/C) or Cr-Al, Cu-Cr catalysts
Hydrogen pressure High pressure (150–280 atm)
Temperature 180–285°C
Solvent Typically aqueous or alcohol solvents
Reaction time Several hours

Process Description:

  • The precursor (e.g., N-methylpyrrolidone or related compound) is subjected to hydrogenation under high pressure and temperature in the presence of a metal catalyst.
  • The reaction converts the carbonyl group to the corresponding alcohol.
  • Post-reaction, the product is acidified with hydrochloric acid to form the hydrochloride salt.
  • This method requires specialized high-pressure equipment and hydrogen supply, making it more suitable for large-scale production despite higher operational costs.

Methylation and Subsequent Reduction Route

Overview:
Some methods involve methylation of pyrrolidine derivatives followed by reduction and salt formation.

Key Points:

  • Pyrrolidine is methylated using formaldehyde and formic acid or other methyl donors under controlled temperature (100–120°C) and atmospheric pressure.
  • The methylated intermediate is isolated as hydrochloride salt, then neutralized and reduced to the alcohol.
  • The process benefits from mild conditions and avoids high-pressure hydrogenation but requires careful control of reaction parameters to maximize yield and purity.

Industrial Continuous Flow Synthesis

Overview:
For commercial production, continuous flow reactors are employed to optimize reaction efficiency, product consistency, and scalability.

Typical Parameters:

Parameter Condition
Raw materials 2-Methylpyrrolidine, formaldehyde, hydrochloric acid
Temperature Room temperature to 50°C
Solvent Methanol or ethanol
Catalyst Acid catalysts (e.g., HCl)
Purification Crystallization and filtration

Advantages:

  • Continuous flow allows precise control over reaction time, temperature, and mixing.
  • It improves reproducibility and reduces batch-to-batch variability.
  • The process is economically favorable due to lower solvent use and energy consumption.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield & Purity
Sodium Borohydride Reduction 2-Methylpyrrolidine-2-carboxaldehyde, NaBH4, MeOH, HCl Mild conditions, high stereoselectivity Requires pure aldehyde precursor >85% yield, >99% purity
Catalytic Hydrogenation N-methylpyrrolidone, H2, Pd/C or Cr-Al catalyst, high pressure and temp Scalable, high throughput High-pressure equipment, costly ~85% conversion, 85% selectivity
Methylation + Reduction Pyrrolidine, formaldehyde, formic acid, NaOH, HCl Mild conditions, no high pressure Multi-step, careful control needed >88% yield, >99% purity
Continuous Flow Synthesis 2-Methylpyrrolidine, formaldehyde, HCl, MeOH/EtOH Scalable, consistent quality Requires flow reactor setup High yield and purity

Research Results and Notes

  • Experimental data confirm that sodium borohydride reduction under mild conditions is highly effective for preparing (3-Methylpyrrolidin-2-yl)methanol with excellent enantiomeric purity when starting from chiral precursors.
  • Catalytic hydrogenation methods, while efficient, require stringent safety measures due to high pressure and temperature but are favored for industrial-scale synthesis.
  • The methylation reaction in formic acid medium followed by neutralization and distillation offers a cost-effective alternative with good yields and purity.
  • Continuous flow processes have been reported to improve reproducibility and reduce costs, making them attractive for pharmaceutical manufacturing.
  • Analytical techniques such as chiral HPLC, NMR spectroscopy, and polarimetry are essential for confirming stereochemical purity and structural integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyrrolidin-2-yl)methanol;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While comprehensive data tables and dedicated case studies for (3-Methylpyrrolidin-2-yl)methanol hydrochloride are not available within the provided search results, the chemical compound is an important building block in synthesizing various pharmaceutical products .

Here's what the search results suggest about its applications and related research:

Chemical Properties and Synthesis

  • (3-methylpyrrolidin-2-yl)methanol hydrochloride This compound has a formula of C6H14ClNO and a molecular weight of 151.64 . It has a purity of 95% .
  • IUPAC Name The IUPAC name is (3-methylpyrrolidin-2-yl)methanol hydrochloride .
  • Use as a Building Block (3-Methylpyrrolidin-2-yl)methanol hydrochloride is a building block used in chemical synthesis .
  • Synthesis of Eletriptan It is used in the synthesis of 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1H-indole, also known as Eletriptan, a drug used to treat migraines .
  • Purification Thorough purification of the intermediate 5-bromo-3[((2R)-1-methylpyrrolidin-2-yl)methyl]-1H-indole is essential when reacting it with phenyl vinyl sulfone .

Potential Pharmaceutical Applications

  • D3 Receptor Antagonists Pyrrolidine moieties are important in designing D3 receptor antagonists, influencing the development of treatments for neurological disorders .
  • MOR Agonist Pharmacophores Pyrrolidine linkers contribute to optimal pKa values in comparison to previously reported secondary amines .
    *Intermediate 9 significantly decreased the viability of MOR at 24 h with 0.001 µM (20%) and 0.1 µM (13%) MTT, at 48 h with 0.001 µM (19%), 0.01 µM (16%) MTT, and 0.01 µM (13%) SRB, and at 72 h with 0.001 µM (30%), 0.01 µM (31%), 0.1 µM (18%) MTT, with 0.1 µM (9%) CVE and with 0.01 µM (25%) SRB .

General Information

  • Other Applications While not specific to (3-Methylpyrrolidin-2-yl)methanol hydrochloride, the search results mention the use of magnetic resonance imaging (MRI) for evaluating tissue injury and the development of cosmetic formulations using experimental design techniques .

Mechanism of Action

The mechanism of action of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

a. (S)-(2-Methylpyrrolidin-2-yl)methanol Hydrochloride
  • Structure : Methyl group at the 2-position (vs. 3-position in the target compound).
  • Molecular Formula: C₇H₁₆ClNO (identical to the target compound but with positional isomerism).
  • Stereochemical variations (e.g., (S)-configuration) may lead to differences in chiral recognition in drug-receptor interactions.
b. (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride
  • Structure : Contains additional hydroxyl and methyl groups at positions 3 and 5, respectively.
  • Molecular Formula: C₇H₁₆ClNO₂.
  • The 1-methyl group alters the basicity of the pyrrolidine nitrogen, affecting protonation and salt formation.
c. (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride
  • Structure: A phenol ring is attached to the pyrrolidine ring at the 3-position.
  • Molecular Formula: C₁₀H₁₄ClNO.
  • Key Differences: The aromatic phenol group introduces π-π stacking interactions, which are absent in aliphatic derivatives like the target compound. Enhanced UV absorbance due to the phenol moiety, as seen in similar compounds (e.g., cyproheptadine hydrochloride in methanol) .

Heterocyclic Analogues with Hydrochloride Salts

a. Ethylphenidate Hydrochloride
  • Structure : Piperidine core with phenyl and ester substituents.
  • Molecular Formula: C₁₄H₂₀ClNO₂.
  • Key Differences :
    • The piperidine ring (6-membered) vs. pyrrolidine (5-membered) affects conformational flexibility and bioavailability.
    • Used as a reference standard in pharmaceutical analysis, highlighting its regulatory relevance compared to research-focused pyrrolidine derivatives .
b. Pentylone Hydrochloride
  • Structure: Benzodioxole and ketone substituents on a pentanone backbone.
  • Molecular Formula: C₁₃H₁₇NO₃·HCl.
  • Key Differences: The benzodioxole group confers distinct spectroscopic properties (e.g., UV-Vis absorption maxima at ~280 nm) .

Physicochemical and Analytical Comparisons

Solubility and Stability

  • Target Compound: Highly soluble in methanol, as evidenced by calibration curves of metformin hydrochloride in methanol:water (50:50 v/v) .
  • Analogues: Ethylphenidate hydrochloride shows similar methanol solubility but lower stability in hygroscopic conditions . Clindamycin hydrochloride monohydrate forms ethanol solvates, indicating solvent-specific crystallization behaviors that may differ from pyrrolidine derivatives .

Spectroscopic Properties

  • UV-Vis: Compounds like cyproheptadine hydrochloride exhibit λmax at 230–290 nm in methanol, influenced by aromatic systems . The target compound, lacking aromaticity, may show weaker UV absorption.
  • FTIR : Hydrochloride salts typically display N–H and O–H stretches at 2500–3000 cm⁻¹, with variations depending on substituent electronegativity .

Pharmaceutical Relevance

  • Target Compound: Potential intermediate for neuromodulators or enzyme inhibitors due to the pyrrolidine scaffold’s prevalence in bioactive molecules.
  • Procarbazine hydrochloride, used in chemotherapy, underscores the importance of hydrochloride salts in enhancing drug stability .

Biological Activity

(3-Methylpyrrolidin-2-yl)methanol;hydrochloride is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

(3-Methylpyrrolidin-2-yl)methanol;hydrochloride is characterized by its pyrrolidine structure, which contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability in aqueous environments, making it suitable for in vitro and in vivo studies.

The biological activity of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride can be attributed to several mechanisms:

  • Receptor Interaction : It is believed to interact with various neurotransmitter receptors, particularly those involved in cholinergic signaling.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways critical for cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride:

StudyCell LineConcentrationAssay TypeResult
MCF70.001 µMMTT17% inhibition at 24 h
MDA-MB-2310.1 µMFlow CytometrySignificant late apoptosis observed
VariousVariesSRBSignificant cytotoxicity at multiple concentrations

Case Study 1: Anticancer Activity

In a study focused on the anticancer potential of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride, it was observed that the compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231). The MTT assay revealed that at a concentration of 0.001 µM, there was a 17% reduction in cell viability after 24 hours of treatment. Additionally, flow cytometry analysis indicated an increase in late apoptotic cells at higher concentrations, underscoring its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological effects of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride. The compound showed promising results in modulating cholinergic signaling pathways, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The compound's ability to enhance acetylcholine levels was noted, leading to improvements in cognitive function in animal models .

Research Findings

Recent research has highlighted the diverse biological activities associated with (3-Methylpyrrolidin-2-yl)methanol;hydrochloride:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : It has shown significant cytotoxic effects on various cancer cell lines, suggesting its potential use as a chemotherapeutic agent.
  • Neuroprotective Effects : The compound's interaction with neurotransmitter systems may offer neuroprotective benefits, warranting further investigation into its therapeutic applications for neurological disorders.

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